1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one
Description
This compound features a triazolo[4,5-d]pyrimidine core fused with a piperazine ring substituted at the 7-position and a 2-methylpropan-1-one terminal group. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or G protein-coupled receptor (GPCR) modulators .
Properties
IUPAC Name |
1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O/c1-4-21-13-11(17-18-21)12(15-9-16-13)19-5-7-20(8-6-19)14(22)10(2)3/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOOZJUCJYPHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C(C)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation. Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers.
Mode of Action
The compound interacts with EGFR, inhibiting its activity. This inhibition is achieved through a promising inhibitory activity against the tyrosine kinase EGFR proteins
Biochemical Pathways
The compound affects the EGFR pathway, which is involved in cell survival, growth, and differentiation. By inhibiting EGFR, the compound can potentially disrupt these processes, leading to a decrease in tumor growth and proliferation.
Pharmacokinetics
The potency of the compound against egfr suggests that it may have good bioavailability.
Biological Activity
The compound 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one is a novel derivative of triazolo[4,5-d]pyrimidine that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the cyclization of 1,2,3-triazole derivatives with piperazine and subsequent functionalization to introduce the 2-methylpropan-1-one moiety. The synthetic pathway can be outlined as follows:
- Formation of Triazole Ring : The initial step involves the reaction of appropriate azides and alkynes to form the triazole structure.
- Piperazine Integration : The triazole is then reacted with piperazine derivatives to introduce the piperazinyl group.
- Final Modification : The introduction of the 2-methylpropan-1-one group can be achieved through acylation reactions.
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing promising results in several areas:
Anticancer Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidine exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Signal Transduction Pathways : Similar compounds have been reported to modulate key signaling pathways involved in cell proliferation and survival .
- Interaction with Receptors : The piperazine moiety may facilitate binding to specific receptors or enzymes that play a role in tumor growth and metastasis .
Case Studies
Several studies highlight the efficacy of triazolo[4,5-d]pyrimidine derivatives in clinical settings:
Study 1: Anticancer Efficacy
A study investigated a series of triazolo[4,5-d]pyrimidine derivatives for their anticancer properties. The results indicated that certain compounds exhibited potent cytotoxicity against breast cancer cells (MCF-7), with one derivative showing an IC50 value significantly lower than that of standard chemotherapeutics .
Study 2: Molecular Docking Studies
Molecular docking studies have suggested that these compounds can effectively bind to targets involved in cancer progression. For example, docking simulations indicated strong interactions with proteins associated with apoptosis and cell cycle regulation .
Data Summary
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Neurological Disorders :
Synthesis and Derivative Development
The synthesis of 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one can be achieved through various methods involving cyclization reactions of precursor compounds. The versatility of the triazole and pyrimidine rings allows for the development of numerous derivatives with tailored biological activities.
| Synthesis Method | Description |
|---|---|
| Cyclization | Involves forming the triazole ring through azide and alkyne coupling reactions. |
| Functionalization | Post-synthetic modifications to enhance solubility and bioactivity. |
Case Study 1: Anticancer Testing
A study evaluated the anticancer efficacy of triazolo-pyrimidine derivatives, including our compound, against human cancer cell lines. Results demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Evaluation
In vitro tests against Gram-positive and Gram-negative bacteria revealed that derivatives of this compound exhibited effective antimicrobial activity, particularly against resistant strains. The mechanism appears to involve disruption of bacterial cell membranes .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through multi-step reactions involving heterocycle formation, nucleophilic substitutions, and coupling strategies.
Triazolo-Pyrimidine Core Formation
The triazolo[4,5-d]pyrimidine scaffold is constructed via cyclization reactions:
-
Cycloaddition : Azide-alkyne [2+3] cycloaddition using sodium azide and nitrile precursors under basic conditions (e.g., triethylamine) forms the triazole ring .
-
SNAr Reactions : Subsequent nucleophilic aromatic substitution (SNAr) introduces substituents at the 7-position of the pyrimidine ring. For example, piperazine is introduced via SNAr displacement of a leaving group (e.g., fluorine) .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole formation | NaN₃, Et₃N, DMF, 80°C | 65–75% | |
| SNAr with piperazine | Piperazine, DIPEA, DMSO, 120°C | 80–85% |
Piperazine Functionalization
The piperazine ring undergoes alkylation or acylation to attach the 2-methylpropan-1-one group:
-
Acylation : Reacting 7-piperazinyl triazolo-pyrimidine with 2-methylpropanoyl chloride in the presence of a base (e.g., K₂CO₃) yields the final compound .
-
Alternative Routes : Microwave-assisted synthesis improves reaction efficiency (e.g., 30 minutes vs. 12 hours under conventional heating) .
Representative Reaction :
Post-Synthetic Modifications
The ketone and triazolo-pyrimidine moieties enable further derivatization:
Ketone Reactivity
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol .
-
Condensation : Reaction with hydrazines forms hydrazones, potentially enhancing biological activity .
Functionalization Examples :
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Reduction | H₂ (1 atm), Pd/C, MeOH | 1-(4-{3-Ethyl-triazolo-pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-ol | Prodrug synthesis |
| Condensation | NH₂NH₂, EtOH, Δ | Hydrazone derivative | Chelation studies |
Triazolo-Pyrimidine Modifications
-
Electrophilic Substitution : Bromination at the 5-position using NBS (N-bromosuccinimide) introduces halogens for cross-coupling .
-
Metal-Catalyzed Coupling : Suzuki-Miyaura coupling with aryl boronic acids diversifies substituents .
Catalytic Coupling Conditions :
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 70% |
| XPhos Pd G3 | CsF | THF | 85% |
Stability and Degradation Pathways
-
Hydrolytic Stability : The triazole ring resists hydrolysis under physiological pH, but the ketone may undergo slow hydration in aqueous media .
-
Photodegradation : UV exposure (λ = 254 nm) cleaves the N–N bond in the triazole ring, forming pyrimidine fragments .
Degradation Products :
| Condition | Major Degradants | Mechanism |
|---|---|---|
| Acidic (pH 3) | 3-Ethyltriazole, Pyrimidine-7-piperazine | Ring-opening |
| Basic (pH 10) | Piperazine-isobutyl ketone, Triazole-carboxylic acid | Hydrolysis |
Comparative Reactivity Analysis
The compound’s reactivity is benchmarked against analogs with different substituents:
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Heterocyclic Cores
Key Insights :
- The triazolo core’s rigidity may improve target binding compared to pyrazolo analogs, which undergo isomerization under certain conditions .
- Pyrido-pyrimidinones () lack the triazole’s hydrogen-bonding capacity but offer a polar carbonyl group for solubility .
Substituent Analysis
Piperazine Modifications
The piperazine ring in the target compound is substituted with a 3-ethyltriazolopyrimidine group, whereas analogs in and feature diverse substituents (Table 2).
Table 2. Piperazine Substituent Profiles
Key Insights :
Terminal Group Variations
The 2-methylpropan-1-one terminal group contrasts with other polar or bulky substituents in analogs (Table 3).
Table 3. Terminal Group Comparison
Key Insights :
- The ketone in the target compound may engage in hydrogen bonding, unlike non-polar groups in analogs.
- Hydroxyethyl or dimethylamino groups () improve aqueous solubility, which the methylpropanone lacks .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one, and what intermediates are critical for yield optimization?
- Methodological Answer : The synthesis typically involves coupling triazolopyrimidine cores with piperazine derivatives via nucleophilic substitution. For example, intermediates like 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine are alkylated with activated piperazine precursors. Reaction conditions (e.g., temperature, solvent polarity) significantly influence regioselectivity. Evidence from triazolopyrimidine syntheses suggests using DMF or THF as solvents with K₂CO₃ as a base to improve yields .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure, and what spectral markers should researchers prioritize?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substitution patterns. Key markers include:
- ¹H NMR : Signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and piperazine protons (δ 2.5–3.5 ppm, multiplet).
- ¹³C NMR : Carbonyl resonance (δ ~170 ppm) and triazolopyrimidine aromatic carbons (δ 140–160 ppm).
Purity should be verified via HPLC (C18 column, acetonitrile/water gradient) .
Q. What are the primary pharmacological targets of triazolopyrimidine-piperazine derivatives, and how can binding assays be designed?
- Methodological Answer : These compounds often target adenosine receptors or kinase enzymes. Radioligand displacement assays (using ³H-labeled antagonists) or fluorescence polarization assays are standard. For kinase inhibition, use ATP-coupled assays with recombinant enzymes (e.g., EGFR or Aurora kinases). Include positive controls (e.g., staurosporine) and validate via IC₅₀ curves .
Advanced Research Questions
Q. How can researchers address challenges in the isomerization of triazolopyrimidine derivatives during synthesis?
- Methodological Answer : Isomerization (e.g., [1,2,3]triazolo vs. [1,2,4]triazolo configurations) can occur under acidic or thermal conditions. Mitigate this by:
- Using low-temperature reactions (<0°C) during cyclization.
- Adding steric hindrance (e.g., bulky substituents) to favor desired isomers.
- Monitoring via TLC or in-situ IR spectroscopy to detect intermediate shifts .
Q. How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., piperazine ring puckering) in solution vs. solid state. Strategies include:
- Performing variable-temperature NMR to assess conformational flexibility.
- Comparing computational models (DFT) with experimental X-ray data.
- Using NOESY/ROESY to detect through-space correlations in solution .
Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing impurities?
- Methodological Answer :
- Solvent selection : Replace DMF with less toxic solvents (e.g., 2-MeTHF) to reduce post-reaction purification.
- Catalysis : Use Pd/C or copper(I) iodide to accelerate coupling steps.
- Impurity profiling : Employ LC-MS to identify byproducts (e.g., de-ethylated analogs) and adjust stoichiometry or reaction time .
Q. How can researchers profile and quantify trace impurities in batches of this compound?
- Methodological Answer : Use hyphenated techniques like LC-QTOF-MS for structural elucidation of impurities. Compare retention times and fragmentation patterns against reference standards (e.g., USP/PhEur guidelines). For quantification, develop a validated UPLC method with a detection limit ≤0.1% .
Q. What excipients or formulation approaches enhance the compound’s stability in preclinical studies?
- Methodological Answer : For oral formulations, use lactose or microcrystalline cellulose as fillers. To prevent hydrolysis of the carbonyl group, include desiccants (e.g., silica gel) in storage. For injectables, use lyophilization with mannitol or trehalose as stabilizers. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life .
Data Contradiction Analysis
Q. How to interpret discrepancies between in vitro binding data and in vivo efficacy studies?
- Methodological Answer : Differences may stem from pharmacokinetic factors (e.g., poor bioavailability). Address this by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
